molecular formula C11H9N5O B7645858 5-(5-methyl-1H-pyrazol-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

5-(5-methyl-1H-pyrazol-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

Cat. No. B7645858
M. Wt: 227.22 g/mol
InChI Key: WWQMFIRDDXXEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-methyl-1H-pyrazol-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has garnered attention due to its unique structure and promising properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 5-(5-methyl-1H-pyrazol-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(5-methyl-1H-pyrazol-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and anti-cancer properties. This compound can be used as a tool to study the mechanisms involved in these processes and to develop new drugs for the treatment of inflammatory and cancerous diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on 5-(5-methyl-1H-pyrazol-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole. One of the most promising directions is the development of new drugs based on this compound for the treatment of inflammatory and cancerous diseases. Another direction is the study of the mechanism of action of this compound and the identification of its molecular targets. Additionally, the potential toxicity and side effects of this compound need to be further evaluated in preclinical studies to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 5-(5-methyl-1H-pyrazol-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole involves the reaction of 3-pyridinecarboxylic acid hydrazide with ethyl acetoacetate in the presence of phosphorous oxychloride. The resulting product is then reacted with hydrazine hydrate and triethylorthoformate to yield the final compound.

Scientific Research Applications

5-(5-methyl-1H-pyrazol-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole has been studied for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

5-(5-methyl-1H-pyrazol-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-7-5-9(15-14-7)11-13-10(16-17-11)8-3-2-4-12-6-8/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQMFIRDDXXEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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